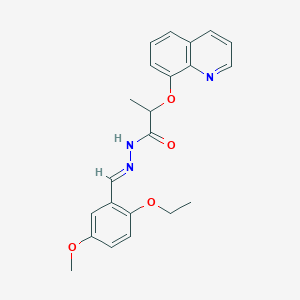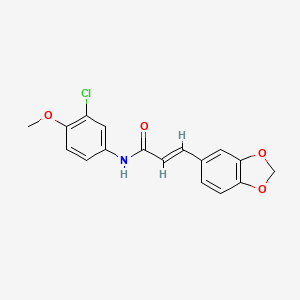
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide, also known as BMD-135, is a synthetic compound that belongs to the family of acrylamide derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. In a study by Zhang et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. In addition, 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was also found to downregulate the expression of Bcl-2, an anti-apoptotic protein, and upregulate the expression of Bax, a pro-apoptotic protein, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In a study by Li et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two important mediators of inflammation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was also found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the production of NO and PGE2, respectively. These findings suggest that 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has potent anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is its high yield and purity obtained through the synthesis method. This allows for reproducibility and consistency in lab experiments. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This can be overcome by formulating 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide in a suitable solubilizing agent or by using alternative routes of administration.
Direcciones Futuras
There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases. Another direction is to optimize the synthesis method to improve the yield and purity of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide. Furthermore, the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of novel formulations and delivery systems for 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide may enhance its bioavailability and efficacy in vivo.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide in high yield and purity.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Zhang et al., 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. demonstrated that 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)acrylamide has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-14-6-4-12(9-13(14)18)19-17(20)7-3-11-2-5-15-16(8-11)23-10-22-15/h2-9H,10H2,1H3,(H,19,20)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXJVRGSIWWET-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

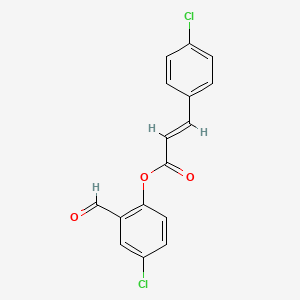

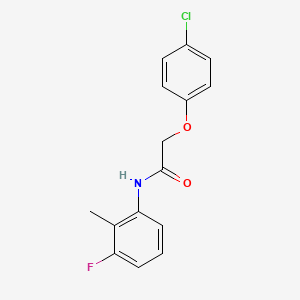
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
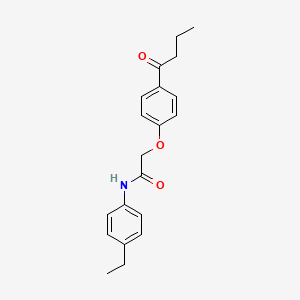
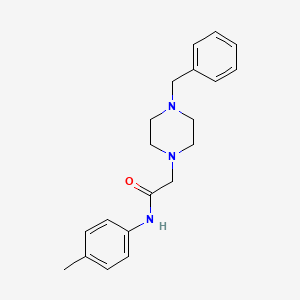

![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
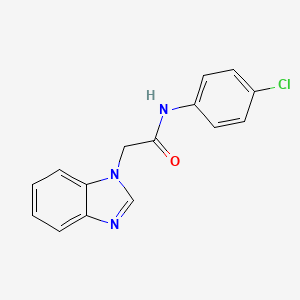
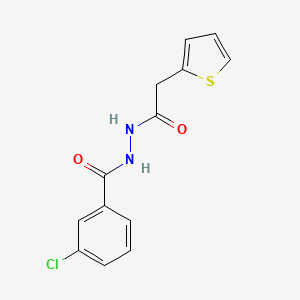
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
